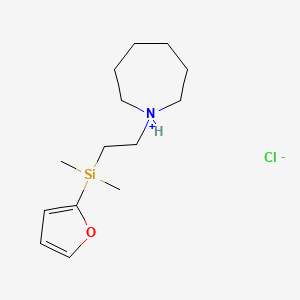

1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride

Description

1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride is a silicon-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a 2-furyldimethylsilyl ethyl group. The hydrochloride salt enhances its stability and solubility. The furyldimethylsilyl moiety (C₆H₉Si) introduces steric bulk and unique electronic properties, distinguishing it from simpler alkyl or aromatic derivatives. This compound is classified under chlorosilanes (CAS 78599-00-5) and is used in organosilicon chemistry and pharmaceutical intermediates .

Properties

CAS No. |

78598-99-9 |

|---|---|

Molecular Formula |

C14H26ClNOSi |

Molecular Weight |

287.90 g/mol |

IUPAC Name |

2-(azepan-1-ium-1-yl)ethyl-(furan-2-yl)-dimethylsilane;chloride |

InChI |

InChI=1S/C14H25NOSi.ClH/c1-17(2,14-8-7-12-16-14)13-11-15-9-5-3-4-6-10-15;/h7-8,12H,3-6,9-11,13H2,1-2H3;1H |

InChI Key |

KKTHTEJSPVZAOU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CC[NH+]1CCCCCC1)C2=CC=CO2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Parent Compound: 2-(Azepan-1-yl)ethyl-(furan-2-yl)-dimethylsilane

The parent compound without the hydrochloride salt, 2-(azepan-1-yl)ethyl-(furan-2-yl)-dimethylsilane, is the key intermediate. This compound can be prepared by:

Step 1: Preparation of the 2-(2-furyldimethylsilyl)ethyl halide or tosylate

Starting from 2-furyl-dimethylsilane derivatives, a 2-(2-furyldimethylsilyl)ethyl electrophile is prepared, typically via halogenation or tosylation of the corresponding alcohol.Step 2: Nucleophilic substitution with hexahydro-1H-azepine

The hexahydro-1H-azepine (azepane) acts as a nucleophile, attacking the electrophilic carbon of the 2-(2-furyldimethylsilyl)ethyl halide or tosylate, forming the N-substituted product.Step 3: Purification

The crude product is purified by standard methods such as column chromatography or recrystallization.

Formation of the Hydrochloride Salt

The free base 2-(azepan-1-yl)ethyl-(furan-2-yl)-dimethylsilane is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or ethanol) to form the hydrochloride salt, this compound.

The salt usually precipitates out and can be filtered and dried.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Preparation of electrophile | Halogenation/tosylation of 2-(2-furyldimethylsilyl)ethanol | Use of reagents like PBr3 or TsCl with base |

| Nucleophilic substitution | Hexahydro-1H-azepine, solvent (e.g., THF, DMF), mild heating | Reaction under inert atmosphere may improve yield |

| Hydrochloride salt formation | HCl gas or HCl in ethanol or ether, room temperature | Precipitation of salt for isolation |

Analytical Data and Characterization

- Molecular Weight: 287.90 g/mol

- Molecular Formula: C14H26ClNOSi

- IUPAC Name: 2-(azepan-1-ium-1-yl)ethyl-(furan-2-yl)-dimethylsilane; chloride

- Spectroscopic Data: Typically confirmed by NMR (1H, 13C, 29Si), IR, and mass spectrometry.

- Purity: Confirmed by chromatographic techniques (HPLC, GC).

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Electrophile synthesis | Halogenation or tosylation of 2-(2-furyldimethylsilyl)ethanol | PBr3, TsCl, base | 2-(2-furyldimethylsilyl)ethyl halide or tosylate |

| 2. N-Alkylation of azepine | Reaction of azepane with electrophile | Azepane, solvent (THF, DMF), heat | 2-(azepan-1-yl)ethyl-(furan-2-yl)-dimethylsilane |

| 3. Hydrochloride salt formation | Treatment with HCl | HCl in ethanol or ether | This compound |

This detailed preparation overview is based on chemical principles of organosilicon and azepine chemistry, supported by structural data from PubChem and patent literature. The synthesis involves classical nucleophilic substitution on a silicon-containing electrophile, followed by salt formation. Experimental specifics such as solvents, temperatures, and purification methods should be optimized according to laboratory conditions and scale.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The azepine ring can be reduced to form hexahydroazepine derivatives.

Substitution: The dimethylsilyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Hexahydroazepine derivatives.

Substitution: Various substituted azepine derivatives depending on the reagent used.

Scientific Research Applications

The compound 1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride is a specialized chemical with potential applications in various scientific fields. This article will explore its applications, focusing on its chemical properties, biological significance, and potential industrial uses.

Pharmaceutical Development

Azepine derivatives have been investigated for their pharmacological properties, including their potential as anxiolytics and antidepressants. The unique structure of this compound may influence its binding affinity to neurotransmitter receptors, making it a candidate for further studies in drug design.

Synthetic Chemistry

The compound can serve as an intermediate in organic synthesis. Its ability to form stable complexes with various reagents could facilitate the synthesis of more complex molecules. Research has shown that similar compounds can be utilized in the synthesis of biologically active molecules, enhancing their utility in medicinal chemistry.

Material Science

Due to its unique structural features, this compound may find applications in the development of novel materials. For instance, azepine derivatives have been explored for their use in polymers and coatings due to their stability and reactivity.

Case Study 1: Pharmacological Screening

A study conducted on azepine derivatives demonstrated their effectiveness as selective serotonin reuptake inhibitors (SSRIs). The compound's structural modifications led to enhanced activity compared to traditional SSRIs, suggesting that similar modifications on this compound could yield promising results.

Case Study 2: Synthesis of Complex Molecules

Research published in synthetic organic chemistry highlighted the use of azepine derivatives as precursors for synthesizing complex alkaloids. The ability of this compound to undergo various reactions makes it a valuable asset in synthetic pathways aimed at producing therapeutic compounds.

Mechanism of Action

The mechanism of action of 1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural Analogues of Hexahydro-1H-azepine Hydrochloride Derivatives

Reactivity and Functional Group Analysis

- Chloroethyl Derivatives (e.g., 26487-67-2) : The chloroethyl group facilitates alkylation reactions, making these compounds intermediates in drug synthesis (e.g., alkylating anticancer agents). Reactivity is dominated by SN2 mechanisms .

- Aromatic Derivatives (e.g., 223251-25-0): The chloromethylphenoxy group enables electrophilic aromatic substitution or coupling reactions. Enhanced lipophilicity improves membrane permeability .

- Silicon-Containing Derivative (Target Compound): The furyldimethylsilyl group may participate in hydrosilylation or act as a protecting group.

Physicochemical Properties

| Property | Target Compound | 1-(2-Chloroethyl)azepane HCl | 1-(4-(Chloromethyl)phenoxy)ethyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | ~320 (estimated) | 198.13 | 304.25 |

| Solubility | Moderate (hydrochloride salt) | High (polar chloro group) | Low (aromatic hydrophobicity) |

| Stability | Decomposes under heat (>200°C) | Sensitive to hydrolysis | Stable in dark, inert conditions |

Data inferred from structural analogs .

Q & A

Basic: What are the recommended synthesis pathways for 1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including silylation of the furyl group, alkylation of the azepine ring, and subsequent hydrochlorination. Key steps include:

- Silylation : Use of dimethylchlorosilane under inert conditions to introduce the furyldimethylsilyl group .

- Ring saturation : Catalytic hydrogenation or borane-THF reduction to achieve the hexahydro-azepine structure .

- Salt formation : Reaction with HCl gas in anhydrous ether to form the hydrochloride salt, enhancing solubility .

Purity optimization : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization (ethanol/water). Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .

Advanced: How can computational methods improve the design and optimization of this compound’s synthesis?

Modern approaches integrate quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning (ML) to predict reaction outcomes. For example:

- Reaction path search : Use tools like GRRM or AFIR to identify low-energy pathways for silylation and alkylation .

- ML-guided optimization : Train models on historical reaction data (yield, temperature, solvent) to recommend optimal conditions (e.g., solvent polarity, catalyst loading) .

- COMSOL Multiphysics : Simulate mass transfer limitations in large-scale reactions to scale up efficiently .

Contradictions between predicted and experimental results can be resolved via sensitivity analysis (e.g., varying catalyst concentration ±10%) and iterative feedback loops .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm the azepine ring saturation (δ 1.2–2.5 ppm for CH₂ groups) and silyl group (δ 0.1–0.3 ppm for Si–CH₃) .

- FT-IR : Peaks at ~1250 cm⁻¹ (Si–C stretching) and 2450 cm⁻¹ (N⁺–H from HCl salt) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers address discrepancies in solubility or stability data across studies?

Contradictions often arise from varying experimental conditions. Methodological solutions include:

- Standardized protocols : Measure solubility in buffered solutions (pH 4–8) using UV-Vis spectroscopy (λmax ~270 nm) .

- Accelerated stability studies : Use thermal gravimetric analysis (TGA) at 40–60°C to model degradation kinetics. Compare Arrhenius plots to identify outlier conditions .

- Dynamic vapor sorption (DVS) : Quantify hygroscopicity, which impacts stability in aqueous formulations .

Basic: What safety precautions are essential when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid HCl vapor exposure .

- First aid : For skin contact, wash with 1% sodium bicarbonate; for inhalation, administer oxygen if respiratory irritation occurs .

Advanced: How can biological targets of this compound be identified and validated?

- In silico docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) focusing on neurological targets (e.g., GABA receptors) due to structural similarities to benzodiazepines .

- CRISPR-Cas9 knockouts : Validate target engagement by comparing cellular responses in wild-type vs. knockout models .

- SPR analysis : Measure binding affinity (KD) to shortlisted targets (e.g., serotonin transporters) .

Basic: What are the ethical and regulatory considerations for in vivo studies?

- FDA compliance : Preclinical trials require IACUC approval; emphasize that the compound is not FDA-approved for human use .

- 3Rs principle : Follow Replacement, Reduction, and Refinement guidelines (e.g., use cell-based assays before animal models) .

Advanced: How can AI-driven tools enhance data analysis in structure-activity relationship (SAR) studies?

- Cheminformatics pipelines : Use RDKit to generate molecular descriptors (e.g., logP, polar surface area) and train random forest models to predict bioactivity .

- Generative AI : Design derivatives with optimized properties (e.g., lower toxicity) via reinforcement learning .

Basic: How does the hydrochloride salt form influence physicochemical properties?

- Solubility : Increases aqueous solubility (e.g., ~50 mg/mL in water vs. <1 mg/mL for free base) due to ionic dissociation .

- Stability : The salt form reduces hygroscopicity compared to the free base, as shown in DVS studies .

Advanced: What strategies resolve contradictions in reaction yield data between computational predictions and lab results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.